Potassium (4-bromobutyl)trifluoroborate
Description
Contextualization of Organotrifluoroborates within Organoboron Chemistry
To fully appreciate the significance of Potassium (4-bromobutyl)trifluoroborate, it is essential to understand its place within the broader context of organoboron chemistry.
Historical Development of Organoboron Reagents
The journey of organoboron chemistry began in the mid-20th century with the pioneering work of H.C. Brown on organoboranes, which revolutionized synthetic organic chemistry and earned him the Nobel Prize in Chemistry in 1979. These early reagents, while powerful, were often sensitive to air and moisture. The subsequent development of boronic acids and their esters offered improved stability and handling characteristics, significantly expanding the scope of their applications, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com This reaction has become a cornerstone of carbon-carbon bond formation in both academic and industrial settings. rsc.orgproquest.com
Advantages of Organotrifluoroborates as Stable Nucleophilic Partners
Despite the utility of boronic acids and esters, they are not without their limitations, including potential instability, dehydration to form cyclic anhydrides (boroxines), and challenges in purification. nih.gov In the late 1990s, organotrifluoroborates, with the general formula K[R-BF₃], were introduced as a highly stable and user-friendly alternative. nih.gov
Key advantages of organotrifluoroborates include:
Enhanced Stability: They are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage on the shelf. nih.govnih.gov
Ease of Handling: Their solid nature and stability simplify handling, weighing, and stoichiometry control in reactions. nih.gov
Monomeric Structure: Unlike boronic acids, they exist as well-defined monomers, avoiding the complexities of oligomerization. nih.gov
High Reactivity in Cross-Coupling: They serve as excellent nucleophilic partners in a variety of cross-coupling reactions. nih.govresearchgate.net
Functional Group Tolerance: Organotrifluoroborates are compatible with a wide range of functional groups, enabling their use in complex molecule synthesis. sigmaaldrich.com
These attributes have led to the widespread adoption of organotrifluoroborates as reliable and versatile reagents in contemporary organic synthesis.
Significance of this compound as a Bifunctional Reagent
This compound stands out within the organotrifluoroborate family due to its dual reactivity.
Overview of its Distinctive Structural Features and Reactivity Potential
The structure of this compound incorporates two key reactive sites: the nucleophilic carbon-boron bond of the trifluoroborate and the electrophilic carbon-bromine bond at the terminus of the butyl chain. This bifunctionality allows for sequential or orthogonal reactions, where one functional group can be reacted while the other remains intact for subsequent transformations. rsc.org
The trifluoroborate moiety can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond with an aryl or vinyl halide. nih.gov Concurrently, the terminal bromide can undergo nucleophilic substitution with a variety of nucleophiles, such as amines, alkoxides, or thiolates, to introduce additional functionality. This dual reactivity makes it a valuable linchpin for constructing complex molecules from simpler precursors.
Comparison with Related Alkyltrifluoroborates
The reactivity of this compound can be contextualized by comparing it with other alkyltrifluoroborates. Primary alkyltrifluoroborates, like the butyltrifluoroborate moiety in the title compound, are effective nucleophiles in cross-coupling reactions. nih.gov The presence of the terminal bromo group in this compound provides an additional reactive handle not present in simple alkyltrifluoroborates like potassium butyltrifluoroborate.
In comparison to other haloalkyltrifluoroborates, such as potassium (bromomethyl)trifluoroborate, the four-carbon chain in this compound offers greater flexibility and the ability to access different ring sizes in intramolecular cyclization reactions. The reactivity of the C-Br bond is also influenced by the chain length.
The following table provides a comparative overview of this compound and related compounds:
| Compound Name | Molecular Formula | Key Features |
| This compound | C₄H₈BBrF₃K | Bifunctional with a four-carbon spacer between the nucleophilic trifluoroborate and the electrophilic bromide. |
| Potassium butyltrifluoroborate | C₄H₁₀BF₃K | Monofunctional alkyltrifluoroborate, serving as a simple butyl nucleophile in cross-coupling reactions. |
| Potassium (bromomethyl)trifluoroborate | CH₂BBrF₃K | Bifunctional with a single carbon spacer, leading to different reactivity and product scope compared to the four-carbon analogue. sigmaaldrich.com |
| Potassium (4-iodobutyl)trifluoroborate | C₄H₈BF₃IK | Similar bifunctionality to the bromo-analogue, but the carbon-iodine bond is generally more reactive towards nucleophiles and in certain cross-coupling reactions. |
| Potassium (4-chlorobutyl)trifluoroborate | C₄H₈BClF₃K | The carbon-chlorine bond is typically less reactive than the carbon-bromine bond, potentially allowing for more selective reactions at the trifluoroborate center. |
This comparative analysis highlights the unique synthetic utility of this compound, stemming from its well-balanced reactivity and the spatial separation of its two functional groups.
Properties
Molecular Formula |
C4H8BBrF3K |
|---|---|
Molecular Weight |
242.92 g/mol |
IUPAC Name |
potassium;4-bromobutyl(trifluoro)boranuide |
InChI |
InChI=1S/C4H8BBrF3.K/c6-4-2-1-3-5(7,8)9;/h1-4H2;/q-1;+1 |
InChI Key |
SQAUEJPAGMJPPO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCCBr)(F)(F)F.[K+] |
Origin of Product |
United States |
Synthetic Methodologies for Potassium 4 Bromobutyl Trifluoroborate and Analogous Organotrifluoroborates
General Strategies for Potassium Organotrifluoroborate Synthesis
The synthesis of potassium organotrifluoroborates can be broadly categorized into several key approaches, each offering distinct advantages depending on the desired substitution pattern and available starting materials. These methods range from the direct conversion of pre-existing organoboron compounds to the de novo construction of the carbon-boron bond followed by fluorination.
Conversion from Boronic Acids via Potassium Bifluoride (KHF2) Treatment
One of the most direct and widely employed methods for the preparation of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium bifluoride (KHF₂). organic-chemistry.orgorgsyn.orgorganic-chemistry.org This transformation is typically achieved by treating the boronic acid with an aqueous or methanolic solution of KHF₂. orgsyn.orgpitt.edu The reaction is generally rapid and results in the precipitation of the highly crystalline and stable trifluoroborate salt, which can often be isolated in high purity by simple filtration. orgsyn.orgmasterorganicchemistry.com
R-B(OH)₂ + 2 KHF₂ → K[R-BF₃] + 2 HF + 2 H₂O
This method's broad applicability is demonstrated by its use in preparing a wide array of aryl, alkyl, and vinyltrifluoroborates. orgsyn.orgorganic-chemistry.org For instance, potassium 1-naphthyltrifluoroborate can be synthesized by treating 1-naphthaleneboronic acid with KHF₂ in methanol. orgsyn.org The progress of the reaction can be conveniently monitored by ¹¹B-NMR spectroscopy, observing the disappearance of the boronic acid signal. orgsyn.org
Table 1: Representative Conversion of Boronic Acids to Potassium Organotrifluoroborates
| Starting Boronic Acid | Product | Reagents | Reference |
|---|---|---|---|
| 1-Naphthaleneboronic acid | Potassium 1-naphthyltrifluoroborate | KHF₂, Methanol/Water | orgsyn.org |
| Phenylboronic acid | Potassium phenyltrifluoroborate | KHF₂, Methanol | masterorganicchemistry.com |
| Arylboronic acids | Potassium aryltrifluoroborates | KHF₂ | organic-chemistry.org |
Hydroboration-Based Synthetic Routes
Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, provides a powerful method for the formation of carbon-boron bonds with high regio- and stereoselectivity. masterorganicchemistry.comlibretexts.orglookchem.com The resulting organoborane can then be readily converted to the corresponding potassium organotrifluoroborate.
A highly effective strategy for the synthesis of potassium haloalkyltrifluoroborates, such as potassium (4-bromobutyl)trifluoroborate, involves the hydroboration of the corresponding haloalkene. nih.gov This approach allows for the direct installation of the trifluoroborate moiety at a specific position on an alkyl chain bearing a halide.
A general and high-yielding, two-step procedure has been developed for the synthesis of potassium haloalkyltrifluoroborates. nih.gov This method entails the hydroboration of a commercially available haloalkene with dichloroborane, which can be generated in situ from triethylsilane and boron trichloride (B1173362). The intermediate dichloroborane is then treated with an aqueous solution of potassium hydrogen difluoride (KHF₂) to furnish the desired potassium haloalkyltrifluoroborate in good to excellent yields (65-92%). nih.gov
For the specific synthesis of this compound, this would involve the hydroboration of 4-bromo-1-butene. The anti-Markovnikov nature of the hydroboration reaction ensures that the boron atom adds to the terminal carbon of the double bond, leading to the desired 4-bromobutyl substitution pattern. masterorganicchemistry.comlibretexts.orglookchem.com
While traditional hydroborating agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) are highly effective, they can be air-sensitive. masterorganicchemistry.com Pyridine (B92270) borane (B79455) (Py·BH₃) is a more stable alternative, but typically requires elevated temperatures to dissociate and react. organic-chemistry.orgmasterorganicchemistry.com To overcome this limitation, activated pyridine borane complexes, such as Py·BH₂X (where X is a good leaving group like I or Br), have been developed. organic-chemistry.org These activated complexes are capable of hydroborating alkenes at room temperature. organic-chemistry.org
The hydroboration of an alkene with an activated pyridine borane complex, followed by treatment with methanolic KHF₂, provides a convenient route to potassium alkyltrifluoroborates. organic-chemistry.org This method offers a practical alternative to more sensitive hydroborating agents.
Nucleophilic Substitution Approaches to Haloalkyltrifluoroborates
An alternative and powerful strategy for the synthesis of functionalized organotrifluoroborates involves nucleophilic substitution reactions on pre-existing haloalkyltrifluoroborates. nih.govnih.gov This approach is particularly valuable for introducing a wide range of functional groups.
The key precursors for these reactions are potassium bromo- and iodomethyltrifluoroborates. nih.gov These can be prepared via the in situ reaction of n-butyllithium with dibromomethane (B42720) or diiodomethane, respectively, in the presence of a trialkyl borate (B1201080), followed by treatment with KHF₂. nih.gov
Once formed, these halomethyltrifluoroborates can undergo nucleophilic substitution with a variety of nucleophiles, allowing for the synthesis of a diverse array of functionalized potassium organotrifluoroborates. nih.govnih.gov While this method is typically demonstrated with halomethyltrifluoroborates, the principle of nucleophilic substitution can be extended to longer-chain haloalkyltrifluoroborates, providing a potential route to modify this compound or to synthesize it from a precursor with a different leaving group. For example, potassium alkoxymethyltrifluoroborates have been prepared via Sₙ2 displacement of potassium bromomethyltrifluoroborate with various alkoxides. nih.gov
Decarboxylative Borylation Reactions
Decarboxylative borylation has emerged as a novel method for the formation of carbon-boron bonds, starting from readily available carboxylic acids. organic-chemistry.org This approach avoids the need for pre-functionalized starting materials like alkenes or organic halides.
In a typical procedure, a carboxylic acid derivative, such as an N-hydroxyphthalimide ester, undergoes a photoredox-catalyzed reaction with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org This generates an alkyl radical which is then trapped by the boron species to form a boronate ester. These boronate esters can then be readily converted to the corresponding potassium alkyltrifluoroborates upon treatment with KHF₂. This method is tolerant of a wide range of functional groups and provides access to primary and secondary alkyltrifluoroborates. organic-chemistry.org
Table 2: Summary of Synthetic Methodologies
| Methodology | Key Reactants | Intermediate | Final Step | Reference |
|---|---|---|---|---|
| Conversion from Boronic Acid | Boronic Acid, KHF₂ | - | Direct formation | orgsyn.orgorganic-chemistry.org |
| Hydroboration of Haloalkene | Haloalkene, Dichloroborane | Dichloro(haloalkyl)borane | Treatment with KHF₂ | nih.gov |
| Activated Pyridine Borane | Alkene, Py·BH₂X | Alkylborane | Treatment with KHF₂ | organic-chemistry.org |
| Nucleophilic Substitution | Halomethyltrifluoroborate, Nucleophile | - | Direct formation | nih.govnih.gov |
| Decarboxylative Borylation | Carboxylic Acid Derivative, Diboron Reagent | Boronate Ester | Treatment with KHF₂ | organic-chemistry.org |
Copper-Catalyzed β-Borylation of Unsaturated Carbonyl Compounds
A prominent method for synthesizing β-boryl carbonyl compounds, which are precursors to certain organotrifluoroborates, is the copper-catalyzed β-borylation of α,β-unsaturated carbonyl compounds. organic-chemistry.orgnih.gov This reaction offers an efficient route to β-trifluoroborato derivatives from readily available starting materials like amides, esters, and ketones. organic-chemistry.org
The process typically involves a copper(I) catalyst, a phosphine (B1218219) ligand, and a diboron reagent. organic-chemistry.orgmdpi.com One effective system utilizes tetrahydroxydiborane (bis-boronic acid) as the boron source, which provides direct and efficient access to the corresponding boronic acids. organic-chemistry.orgnih.gov The general mechanism involves the formation of a copper-boryl species as a key intermediate. mdpi.com This species then undergoes conjugate addition to the α,β-unsaturated carbonyl compound, forming a copper enolate. Subsequent protonation yields the desired β-borylated product and regenerates the catalyst. nih.gov
Key reaction components and their roles are summarized below:
| Component | Example | Role |
| Catalyst | Copper(I) chloride (CuCl) | Facilitates the formation of the active boryl species. |
| Ligand | CyJohnPhos, DPEphos | Stabilizes the copper catalyst and influences reactivity. organic-chemistry.orgorganic-chemistry.org |
| Boron Source | Tetrahydroxydiborane, Bis(pinacolato)diboron | Provides the boron moiety for the addition reaction. organic-chemistry.orgorganic-chemistry.org |
| Base | Sodium tert-butoxide (NaOt-Bu) | Essential for regenerating the active catalyst. organic-chemistry.orgnih.gov |
| Solvent | Ethanol, Tetrahydrofuran (THF) | Provides the reaction medium; alcohols can accelerate the rate. organic-chemistry.orgorganic-chemistry.org |
This methodology is noted for its atom economy, use of environmentally benign solvents like ethanol, and simplified purification processes, making it a practical approach for accessing a variety of β-borylated compounds. organic-chemistry.orgnih.gov
One-Step Synthesis from Organometallic Reagents
A direct and widely used method for preparing potassium alkyltrifluoroborates involves the reaction of organometallic reagents with a boron source, followed by treatment with potassium hydrogen difluoride (KHF₂). nih.gov This approach leverages common organometallic compounds like Grignard reagents (R-MgX) and organolithium reagents (R-Li). organic-chemistry.orglibretexts.org
The general procedure consists of two main steps:
Addition of the organometallic reagent to a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form a boronic ester intermediate. nih.gov
In situ quenching of the intermediate with a saturated aqueous solution of KHF₂ to precipitate the stable, crystalline potassium organotrifluoroborate salt. organic-chemistry.orgnih.gov
This method is highly versatile. For instance, primary alkyltrifluoroborates can be accessed by using alkyl Grignard reagents. nih.gov Another variation involves the reaction of n-butyllithium with dihalomethanes in the presence of trialkyl borates to generate halomethyltrifluoroborates, which are themselves versatile intermediates. nih.govacs.org The reaction of an organic halide with an active metal, such as lithium or magnesium, in an ether solvent is a standard way to prepare the necessary organometallic starting materials. libretexts.org
This one-step conversion is advantageous because it often starts from commercially available or easily prepared reagents and directly yields the desired stable trifluoroborate product. organic-chemistry.org
Specific Synthetic Protocols for this compound
A convenient and high-yield synthesis of this compound has been developed starting from 4-bromo-1-butene. orgsyn.org The protocol is a sequential, two-pot procedure that avoids the difficult purification of the intermediate boronic acid. orgsyn.org
The first step is the hydroboration of 4-bromo-1-butene. This is accomplished using dichloroborane, which is generated in situ from boron trichloride and triethylsilane in an appropriate solvent like pentane. The alkene is added to this solution at low temperature (0 °C) and the reaction proceeds to form the corresponding dichloroborane adduct. This intermediate is then hydrolyzed with water to yield the crude (4-bromobutyl)boronic acid. orgsyn.org
In the second step, the crude boronic acid, which is contaminated with byproducts, is dissolved in ether. A saturated aqueous solution of potassium hydrogen difluoride (KHF₂) is added, and the mixture is stirred vigorously for several hours. orgsyn.org During this time, the boronic acid is converted into the more stable potassium trifluoroborate salt, which precipitates from the solution as a white crystalline solid. orgsyn.org
The table below shows the results for the synthesis of this compound and related compounds using this optimized sequential protocol. orgsyn.org
| Starting Material | Product | Yield (%) |
| Allyl bromide | Potassium 3-bromopropyltrifluoroborate | 42 |
| 4-bromo-1-butene | Potassium 4-bromobutyltrifluoroborate | 63 |
| 5-bromo-1-pentene | Potassium 5-bromopentyltrifluoroborate | 72 |
The key to the improved yield is the effective management of byproducts in the purification step. orgsyn.org
A significant challenge in the hydroboration of alkenes using triethylsilane is the formation of a disiloxane (B77578) byproduct, (Et₃Si)₂O. orgsyn.org This oily, high-boiling, and largely unreactive substance complicates the isolation of the intermediate boronic acid. orgsyn.org
The optimized protocol circumvents this issue by carrying the crude mixture containing the boronic acid and the disiloxane byproduct directly into the next step. orgsyn.org When the aqueous KHF₂ solution is added, the desired this compound forms and crystallizes out of the biphasic mixture. The disiloxane byproduct remains as a clear, colorless oil. orgsyn.org
The final purification is achieved through simple physical separation. The crystalline trifluoroborate salt is collected by filtration. Any remaining disiloxane impurity can be effectively removed by triturating or washing the solid product with a solvent like diethyl ether, in which the salt is poorly soluble but the disiloxane is readily soluble. orgsyn.org The final product is then dried under vacuum to yield a pure, white crystalline solid. orgsyn.org
Advanced Synthetic Strategies for Functionalized Organotrifluoroborates
Beyond the fundamental synthetic routes, advanced strategies have been developed to create highly functionalized organotrifluoroborates, expanding their utility in areas like medicinal chemistry and materials science. nih.govcas.cn
One powerful strategy involves the nucleophilic substitution of potassium halomethyltrifluoroborates. organic-chemistry.org Starting with potassium bromo- or iodomethyltrifluoroborate, the halide can be displaced by a wide array of nucleophiles, including amines, alkoxides, and carbanions, to generate diverse functionalized products. organic-chemistry.orgnih.gov This method provides access to compounds that would be difficult to prepare otherwise. organic-chemistry.org
Another innovative approach is the use of 1,3-dipolar cycloaddition , often referred to as "click chemistry". nih.gov In this method, potassium azidoalkyltrifluoroborates are prepared from the corresponding haloalkyltrifluoroborates via substitution with sodium azide (B81097). These azide-containing compounds then readily react with various alkynes in the presence of a copper(I) catalyst to form stable 1,4-disubstituted organo- organic-chemistry.orgnih.govorganic-chemistry.org-triazol-1-yl-trifluoroborates in excellent yields. nih.gov This strategy can be performed in a one-pot fashion, making it highly efficient. nih.gov
Furthermore, late-stage functionalization using cross-coupling reactions allows for the modification of already-formed organotrifluoroborates. For example, potassium acyltrifluoroborates (KATs) bearing a halide can participate in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to introduce new aryl, amino, or alkynyl groups, respectively. chemrxiv.org These methods enable the rapid diversification of complex molecules at a late stage of a synthetic sequence. chemrxiv.org
Preparation of Functionalized Alkyltrifluoroborates for Complex Molecules
A key challenge in the synthesis of complex molecules is the introduction of functionalized alkyl groups. Potassium alkyltrifluoroborates serve as excellent precursors for this purpose. A powerful and versatile method for synthesizing novel, functionalized potassium alkyltrifluoroborates involves the nucleophilic substitution of the halide in potassium halomethyltrifluoroborates. acs.orgnih.gov
The requisite starting materials, potassium bromo- and iodomethyltrifluoroborates, are themselves prepared via an in-situ reaction. nih.gov This process typically involves reacting a dihalomethane, such as dibromomethane or diiodomethane, with n-butyllithium (n-BuLi) in the presence of a trialkyl borate like triisopropyl borate or trimethyl borate at low temperatures (-78 °C). acs.orgnih.gov The reaction is then quenched with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂) to yield the desired potassium halomethyltrifluoroborate salt as a stable, white solid. nih.gov For instance, potassium bromomethyltrifluoroborate can be synthesized from dibromomethane and converted to the more reactive potassium iodomethyltrifluoroborate in high yield using sodium iodide in acetone. nih.gov
With the halomethyltrifluoroborate salts in hand, a diverse range of functional groups can be introduced through nucleophilic substitution. This method's robustness is demonstrated by its compatibility with a wide variety of nucleophiles, including alkyl- and aryllithiums, Grignard reagents, amines, alkoxides, and other carbanions. nih.gov This accessibility to a broad spectrum of functionalized organotrifluoroborates from a common intermediate is invaluable for building libraries of complex molecules. acs.org
The reaction conditions are generally mild, though they can be optimized depending on the specific nucleophile used. nih.gov For example, reactions with primary and secondary amines proceed efficiently at 80 °C without solvent, while reactions with alkoxides and stabilized carbanions can be carried out at room temperature. nih.gov This flexibility allows for the creation of a wide array of tailored reagents for subsequent synthetic steps.
| Entry | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 1 | PhLi | Potassium benzyltrifluoroborate | 95 |
| 2 | n-BuLi | Potassium pentyltrifluoroborate | 92 |
| 3 | n-HexMgBr | Potassium heptyltrifluoroborate | 83 |
| 4 | Piperidine | Potassium (piperidin-1-ylmethyl)trifluoroborate | 98 |
| 5 | Morpholine | Potassium (morpholinomethyl)trifluoroborate | 96 |
| 6 | NaOPh | Potassium (phenoxymethyl)trifluoroborate | 92 |
| 7 | NaCN | Potassium (cyanomethyl)trifluoroborate | 90 |
Integration into Multi-Step Synthetic Sequences
The utility of functionalized organotrifluoroborates is most evident in their seamless integration into multi-step synthetic pathways to construct elaborate molecular architectures. The stability of the trifluoroborate group allows it to be carried through various reaction conditions before its intended transformation, such as in a cross-coupling reaction. orgsyn.org
A compelling example of this is the use of haloalkyltrifluoroborates in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." acs.orgnih.gov In this sequence, a haloalkyltrifluoroborate, such as the closely related analogue 5-bromopentyltrifluoroborate, undergoes nucleophilic substitution with sodium azide to produce the corresponding potassium azidoalkyltrifluoroborate in excellent yield. acs.orgnih.gov This azide-functionalized intermediate is a versatile building block for creating more complex structures.
This azidotrifluoroborate can then participate in a copper(I)-catalyzed one-pot reaction with a variety of terminal alkynes. acs.orgnih.gov The reaction proceeds regioselectively to form highly functionalized 1,4-disubstituted organo- acs.orgacs.orgorganic-chemistry.org-triazol-1-yl-trifluoroborates. acs.orgnih.gov This methodology effectively combines nucleophilic substitution and cycloaddition to rapidly assemble complex heterocyclic systems that remain poised for further elaboration, for instance, via Suzuki-Miyaura cross-coupling reactions. acs.org
| Entry | Alkyne Partner | Triazole Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylacetylene | Potassium (5-(4-phenyl-1H-1,2,3-triazol-1-yl)pentyl)trifluoroborate | 98 |
| 2 | 1-Octyne | Potassium (5-(4-hexyl-1H-1,2,3-triazol-1-yl)pentyl)trifluoroborate | 95 |
| 3 | 3-Phenyl-1-propyne | Potassium (5-(4-benzyl-1H-1,2,3-triazol-1-yl)pentyl)trifluoroborate | 96 |
| 4 | Ethynyltrimethylsilane | Potassium (5-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)pentyl)trifluoroborate | 97 |
Beyond cycloadditions, functionalized alkyltrifluoroborates are integrated into C-H activation and alkylation sequences. Under oxidative conditions, often using manganese acetate (B1210297), potassium alkyltrifluoroborates can serve as radical precursors for the direct alkylation of heteroaromatic compounds. nih.govacs.org This approach allows for the formation of carbon-carbon bonds at positions that might be difficult to access through traditional methods, providing a powerful tool for the late-stage functionalization of complex drug-like molecules. The broad applicability of organotrifluoroborates in fundamental transformations like the Suzuki-Miyaura reaction further solidifies their role as indispensable intermediates in multi-step synthesis. nih.govnih.gov
Reactivity and Catalytic Transformations of Potassium 4 Bromobutyl Trifluoroborate
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, and organotrifluoroborate salts have emerged as highly effective nucleophilic partners in these transformations. nih.govcapes.gov.br The reaction's robustness, functional group tolerance, and the relatively low toxicity of its boron byproducts contribute to its widespread use. organic-chemistry.org Potassium (4-bromobutyl)trifluoroborate, as a primary alkyltrifluoroborate, serves as a valuable building block, allowing for the introduction of a functionalized four-carbon chain onto various organic scaffolds. nih.gov
The Suzuki-Miyaura reaction facilitates the coupling of organoboron compounds with a wide range of organic halides and triflates. harvard.edu For primary alkyltrifluoroborates like this compound, these reactions provide a reliable method to form sp³-sp² or sp³-sp³ carbon-carbon bonds, a process that can be challenging due to potential side reactions like β-hydride elimination. nih.govnih.gov However, with carefully selected catalysts and conditions, these challenges can be overcome. nih.gov
Primary alkyltrifluoroborates undergo efficient Suzuki-Miyaura coupling with a diverse array of aryl and heteroaryl electrophiles, including chlorides, bromides, iodides, and triflates. nih.govresearchgate.net This transformation is notable for its broad functional group tolerance, accommodating sensitive groups such as esters, ketones, nitriles, and even nitro groups on the electrophilic partner. nih.gov The reaction provides a direct route to synthesize various 4-arylbutyl and 4-heteroarylbutyl compounds. Both electron-rich and electron-poor (hetero)aryl halides are viable coupling partners. nih.govcapes.gov.br While aryl iodides and bromides are generally more reactive, advancements in catalyst systems have enabled the efficient use of the more economical and readily available aryl chlorides. nih.govnih.gov
| Alkyltrifluoroborate Partner | Electrophile | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Potassium β-trifluoroborato amide | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | nih.gov |
| Potassium β-trifluoroborato amide | Methyl 4-chlorobenzoate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 88 | nih.gov |
| Potassium n-Nonyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 81 | nih.govresearchgate.net |
| Potassium n-Butyltrifluoroborate | 2-Naphthyl triflate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 75 | nih.govresearchgate.net |
| Potassium β-trifluoroborato amide | 2-Chloro-6-methoxypyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 75 | nih.gov |
| Potassium (2-Benzyloxyethyl)trifluoroborate | 4-Bromoanisole | PdCl₂AᵗᵃPhos₂ | Cs₂CO₃ | Toluene/H₂O | 89 | nih.govnih.gov |
The choice of ligand is crucial for the success of the Suzuki-Miyaura coupling of alkyltrifluoroborates, particularly with less reactive electrophiles like aryl chlorides. nih.gov For many years, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) was the state-of-the-art catalyst, proving effective for coupling primary alkyltrifluoroborates with aryl bromides and triflates. nih.govresearchgate.netnih.gov
More recent developments have introduced a new generation of bulky, electron-rich phosphine (B1218219) ligands that exhibit superior catalytic activity. nih.gov Ligands such as 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) have proven to be highly efficient, enabling the coupling of alkyltrifluoroborates with a broader range of electrophiles, including historically challenging aryl chlorides, often with lower catalyst loadings and higher yields. nih.govnih.govorganic-chemistry.org For couplings involving heteroaryl chlorides, ligands like 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) can sometimes provide better results than RuPhos. nih.gov
| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| RuPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | Low | nih.gov |
| SPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 70 | nih.gov |
Suzuki-Miyaura reactions involving potassium organotrifluoroborates are typically conducted in biphasic solvent systems, where water plays a key role in the activation of the trifluoroborate salt. harvard.edunih.gov The most commonly employed solvent mixtures are tetrahydrofuran/water (THF/H₂O) and toluene/water. nih.govorganic-chemistry.orgorganic-chemistry.org
The optimal solvent system is often dependent on the specific catalyst and substrates being used. nih.gov For example, the PdCl₂(dppf) catalyst system is frequently used with a THF/H₂O mixture. nih.govresearchgate.netnih.gov In contrast, catalyst systems based on modern biarylphosphine ligands like RuPhos often show enhanced performance in toluene/H₂O. nih.govorganic-chemistry.org The ratio of the organic solvent to water can also be a critical parameter to optimize for achieving high yields. nih.govnih.gov
An appropriate base is essential for the Suzuki-Miyaura catalytic cycle when using organotrifluoroborates. harvard.edu The base facilitates the in-situ formation of a more reactive trihydroxyborate or related species, which then undergoes transmetalation with the palladium center. harvard.edu For the coupling of primary alkyltrifluoroborates, strong inorganic bases are required. nih.gov
Cesium carbonate (Cs₂CO₃) has been identified as a highly effective base for these transformations, often providing superior results compared to other bases when coupling alkyltrifluoroborates with aryl halides and triflates using catalysts like PdCl₂(dppf) or Pd(PPh₃)₄. nih.govorganic-chemistry.orgnih.govnih.gov Potassium carbonate (K₂CO₃) is another commonly used base that has proven effective, especially in conjunction with palladium acetate (B1210297) and bulky phosphine ligands like RuPhos. nih.govorganic-chemistry.orgchemrxiv.org The choice of base can significantly impact reaction efficiency, and screening is often necessary to identify the optimal conditions for a given substrate pair. nih.gov
| Base (3 equiv.) | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cs₂CO₃ | PdCl₂ / PPh₃ | THF/H₂O | 72 | nih.gov |
| K₂CO₃ | PdCl₂ / PPh₃ | THF/H₂O | 51 | nih.gov |
| K₃PO₄ | PdCl₂ / PPh₃ | THF/H₂O | <5 | nih.gov |
| NEt₃ | PdCl₂ / PPh₃ | THF/H₂O | 0 | nih.gov |
In addition to aryl electrophiles, this compound and other primary alkyltrifluoroborates are competent nucleophiles for coupling with alkenyl halides (bromides) and triflates. nih.gov This reaction provides a powerful and stereospecific method for the synthesis of substituted alkenes, as the configuration of the double bond in the electrophile is typically retained in the product. organic-chemistry.orgresearchgate.net
The coupling is generally carried out using palladium catalysts. Systems such as PdCl₂(dppf) or Pd(PPh₃)₄ in the presence of cesium carbonate as the base are effective for these transformations. nih.govorganic-chemistry.orgnih.gov Toluene/water is a common solvent system for the coupling of alkyltrifluoroborates with alkenyl bromides. organic-chemistry.orgnih.gov The reaction tolerates a variety of functional groups on the alkyltrifluoroborate, allowing for the synthesis of complex olefinic structures. nih.gov
| Alkyltrifluoroborate | Alkenyl Bromide | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Potassium (3-cyanopropyl)trifluoroborate | (E)-1-Bromo-3,3-dimethyl-1-butene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 81 | nih.gov |
| Potassium (5-chloropentyl)trifluoroborate | (E)-1-Bromo-3,3-dimethyl-1-butene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 72 | nih.gov |
| Potassium 4-phenylbutyltrifluoroborate | (E)-1-Bromo-3,3-dimethyl-1-butene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 63 | nih.gov |
| Potassium n-decyltrifluoroborate | β-Bromostyrene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 81 | organic-chemistry.org |
Suzuki-Miyaura Cross-Coupling Reactions
Scope and Functional Group Tolerance
Rhodium-Catalyzed Addition Reactions
Rhodium catalysts mediate the addition of organoboron reagents to unsaturated electrophiles. digitellinc.comresearchgate.net Potassium organotrifluoroborates have proven to be effective reagents in these transformations, offering stability and ease of handling compared to boronic acids. researchgate.net
The rhodium-catalyzed 1,2-addition of potassium alkyltrifluoroborates to aldehydes provides a direct route to secondary alcohols. digitellinc.comresearchgate.net This reaction is significant because the corresponding reaction with alkyl boron derivatives can be challenging due to slow transmetalation and potential for β-hydride elimination. researchgate.net Using a catalyst such as the chloro(1,5-cyclooctadiene)rhodium(I) dimer, [{RhCl(cod)}₂], secondary alkyl trifluoroborates add to aldehydes in good yield. researchgate.net The reaction is generally effective for reactive aldehydes. researchgate.net A remarkable feature of this transformation is that when chiral, enantioenriched secondary or tertiary alkyl trifluoroborates are used, the reaction proceeds with complete retention of stereochemistry at the carbon center. researchgate.net This high degree of stereoretention is rare and highlights the unique mechanism of this transformation, which avoids β-hydride elimination even with fragile stereogenic centers. researchgate.net
| Alkyltrifluoroborate Partner | Aldehyde Partner | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Potassium (1-phenylethyl)trifluoroborate | Benzaldehyde | [{RhCl(cod)}₂] | 80 | researchgate.net |
| Potassium (1-phenylethyl)trifluoroborate | 4-Methoxybenzaldehyde | [{RhCl(cod)}₂] | 85 | researchgate.net |
| Potassium (1-phenylethyl)trifluoroborate | 4-Nitrobenzaldehyde | [{RhCl(cod)}₂] | 75 | researchgate.net |
| Potassium (diphenylmethyl)trifluoroborate | Benzaldehyde | [{RhCl(cod)}₂] | 80 | researchgate.net |
| Potassium (diphenylmethyl)trifluoroborate | 4-Trifluoromethylbenzaldehyde | [{RhCl(cod)}₂] | 81 | researchgate.net |
1,4-Addition to Michael Acceptors
The rhodium-catalyzed 1,4-addition, or conjugate addition, of organoboron reagents to α,β-unsaturated systems, known as Michael acceptors, is a powerful method for carbon-carbon bond formation. rsc.org This reaction typically involves the addition of aryl- or alkenylboronic acids to substrates like enones, esters, and nitroalkenes. rsc.orgnih.govrsc.org The catalytic cycle is understood to proceed through key rhodium intermediates: an arylrhodium species formed by transmetalation from the organoboron reagent, followed by insertion of the Michael acceptor to form an oxa-π-allylrhodium intermediate, and finally hydrolysis to release the product and regenerate the active catalyst. nih.gov
While this transformation is well-established for aryl- and alkenyltrifluoroborates, the application of this compound in rhodium-catalyzed 1,4-additions is not extensively documented in prominent literature. The general reactivity of alkyltrifluoroborates in these specific catalytic systems is less common compared to their sp²-hybridized counterparts.
Stereoretention in Chiral Alkyltrifluoroborate Additions
The concept of stereoretention is critical in asymmetric synthesis, referring to a reaction in which the stereochemical configuration of a chiral center in a reactant is preserved in the product. This is particularly relevant for reactions involving chiral secondary and tertiary organotrifluoroborates. However, this compound is a primary alkyltrifluoroborate, meaning the carbon atom bonded to the boron is achiral. Consequently, the principle of stereoretention at this position is not applicable to this specific compound.
In the broader context of alkyltrifluoroborate chemistry, stereospecificity is a key feature of reactions with chiral organoboron reagents. For instance, the rhodium-catalyzed addition of enantiomerically enriched secondary alkyltrifluoroborate salts to imines has been shown to proceed with excellent enantiospecificity and retention of configuration. researchgate.net Similarly, stereospecific Suzuki-Miyaura cross-coupling reactions have been developed for chiral secondary organotrifluoroborates, which proceed with complete retention of stereochemistry, often facilitated by an ancillary coordinating group within the substrate that prevents β-hydride elimination.
Electrochemical Transformations
Electrochemistry offers a sustainable and reagent-free method for activating stable molecules. In the context of organotrifluoroborates, electrochemical methods can initiate deboronative functionalization through controlled oxidation or reduction.
Deboronative Arylation of Organotrifluoroborate Salts
Deboronative arylation involves the formation of a new carbon-carbon bond between the boron-bearing carbon of the organotrifluoroborate and an aryl group. This transformation is most commonly achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling. The palladium-catalyzed reaction of potassium alkyltrifluoroborates with aryl triflates or halides effectively couples the sp³-hybridized carbon of the alkyl group with the sp²-hybridized carbon of the aryl partner. nih.govnih.gov These reactions typically employ a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, and a base like cesium carbonate in a mixed solvent system. nih.gov
While electrochemical methods have been developed for the synthesis of potassium aryltrifluoroborates via the reduction of aryl halides, the direct electrochemical deboronative arylation of potassium alkyltrifluoroborates is a less common transformation. researchgate.net Nickel-catalyzed cross-coupling of potassium aryltrifluoroborates with unactivated alkyl halides has been demonstrated, showcasing the formation of C(sp²)-C(sp³) bonds, which is the reverse of the desired arylation of an alkyltrifluoroborate. nih.gov
Electrochemical Oxidative Coupling Reactions
The electrochemical oxidation of potassium alkyltrifluoroborates can generate alkyl radicals, which are versatile intermediates for various coupling reactions. This process avoids the need for stoichiometric chemical oxidants. The anodic oxidation of an alkyltrifluoroborate involves a single-electron transfer to form a transient radical species, which can then be trapped by a suitable nucleophile or participate in other bond-forming events.
This strategy has been effectively used to form C(sp³)-heteroatom bonds. Systematic electrochemical analysis has shown that for these transformations to occur, both the organotrifluoroborate and the heteroatom nucleophile must be present in the anodic chamber of a divided electrochemical cell, confirming that the key oxidative step involves the boron reagent.
Nucleophilic Substitution Reactions with the Bromine Moiety
The terminal bromo group in this compound provides an electrophilic site for nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of the trifluoroboratobutyl moiety onto a wide range of substrates, creating complex molecules that retain the valuable carbon-boron bond for potential subsequent transformations.
Synthesis of Boron-Containing Nucleoside Analogs
A significant application of this compound is in the synthesis of novel boron-containing nucleoside analogs. acs.org These compounds are of interest as potential therapeutic agents. acs.org The synthesis involves the alkylation of various nucleoside scaffolds with this compound. acs.org
The reactions are typically performed in the presence of a base to deprotonate the nucleoside, rendering it nucleophilic. The regioselectivity of the alkylation (i.e., whether the substitution occurs on the nucleobase or the sugar hydroxyl groups) can be controlled by carefully selecting the base and reaction temperature. acs.org For example, in the alkylation of thymidine (B127349), the use of a sterically hindered base like sodium bis(trimethylsilyl)amide (NaHMDS) can favor substitution at the 5'-hydroxyl position, whereas smaller bases may preferentially react at the more acidic nucleobase position. acs.org
In the synthesis of adefovir-boronic acid analogs, various purine (B94841) derivatives are alkylated with bromoalkyl-potassium trifluoroborates using potassium carbonate as the base and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst at elevated temperatures (90 °C). acs.org The resulting trifluoroborate products can then be hydrolyzed to the corresponding boronic acids. acs.org
The following table summarizes the reaction conditions for the synthesis of various thymidine analogs using this compound, highlighting the influence of the base on the product distribution.
| Entry | Nucleoside | Base (Equivalents) | Temperature (°C) | Major Product(s) |
| 1 | Thymidine | NaH (1.1) | 0 to RT | Nucleobase-substituted (N4aT) |
| 2 | Thymidine | NaH (3.0) | 0 to RT | Nucleobase-substituted (N4aT) |
| 3 | Thymidine | NaHMDS (3.0) | 0 to RT | 5'-Hydroxyl-substituted (4aT) |
| 4 | 6-Chloropurine | K₂CO₃ | 90 | N9-alkylated product |
| 5 | Adenine | K₂CO₃ | 90 | N9-alkylated product |
| Data derived from studies on the synthesis of boron-containing nucleoside analogs. acs.org |
Other Derivatizations of the Bromoalkyl Chain
The presence of a primary bromine atom in the butyl chain of this compound allows for a range of nucleophilic substitution reactions. These transformations are valuable as they introduce new functionalities onto the alkyl backbone while preserving the trifluoroborate moiety for subsequent reactions, such as the Suzuki-Miyaura coupling.
A significant derivatization of potassium haloalkyltrifluoroborates is the conversion of the halide to an azide (B81097). This transformation is achieved through a nucleophilic substitution reaction with sodium azide (NaN₃). Research has demonstrated that potassium azidoalkyltrifluoroborates can be successfully prepared from the corresponding halogenated compounds. nih.gov The reaction typically proceeds in high yield, with isolated yields reported to be between 94–98%. nih.gov This method provides a direct pathway to azido-functionalized organotrifluoroborates, which are valuable precursors for the synthesis of triazoles via 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry". nih.gov
While the primary literature focuses on a range of haloalkyltrifluoroborates, the reaction is general for the displacement of a primary halide by an azide. For this compound, the expected product of this reaction would be potassium (4-azidobutyl)trifluoroborate.
Table 1: Nucleophilic Azidation of Haloalkyltrifluoroborates
This table summarizes the general reaction for the synthesis of potassium azidoalkyltrifluoroborates from their corresponding haloalkyl precursors.
| Reactant (Haloalkyltrifluoroborate) | Reagent | Product (Azidoalkyltrifluoroborate) | Reported Yield (%) |
| Potassium (haloalkyl)trifluoroborate | Sodium Azide (NaN₃) | Potassium (azidoalkyl)trifluoroborate | 94–98 nih.gov |
The bromoalkyl chain of this compound is also susceptible to nucleophilic attack by alkoxides and thiolates, leading to the formation of ether and thioether linkages, respectively. Although specific studies detailing these reactions on the 4-bromobutyl derivative are not extensively documented in the reviewed literature, the reactivity of the closely related potassium bromomethyltrifluoroborate serves as a strong indicator of this potential.
Studies on potassium bromomethyltrifluoroborate have shown that it readily undergoes Sₙ2 displacement with various alkoxides to form alkoxymethyltrifluoroborates in excellent yields. This method has been utilized to create a diverse library of ether-functionalized trifluoroborates. Similarly, reactions with lithium arylthiolates on the bromomethyl analogue proceed efficiently to yield the corresponding arylthiomethyltrifluoroborates.
Given the analogous reactivity of primary alkyl halides, it is anticipated that this compound would react in a similar fashion with a range of alkoxides and thiolates to produce the corresponding (4-alkoxybutyl)trifluoroborates and (4-arylthiobutyl)trifluoroborates. These reactions would typically be carried out in a suitable polar aprotic solvent.
Table 2: Potential Nucleophilic Substitutions on the Bromoalkyl Chain
This table outlines expected derivatizations of this compound based on the established reactivity of analogous haloalkyltrifluoroborates.
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium Phenoxide | Potassium (4-phenoxybutyl)trifluoroborate |
| Thiolate | Lithium Thiophenolate | Potassium (4-(phenylthio)butyl)trifluoroborate |
| Amine | Pyrrolidine | Potassium (4-(pyrrolidin-1-yl)butyl)trifluoroborate |
The direct reaction of this compound with amines presents another avenue for derivatization. The nucleophilic substitution of the bromine atom by a primary or secondary amine would lead to the formation of the corresponding amino-functionalized alkyltrifluoroborate. This transformation introduces a basic nitrogen atom, which can be a key feature in pharmacologically active molecules or a handle for further chemical modification. The reactivity of potassium halomethyltrifluoroborates with amines has been demonstrated, suggesting that the 4-bromobutyl derivative would undergo similar transformations to yield a variety of N-substituted (4-aminobutyl)trifluoroborates.
These derivatizations highlight the utility of this compound not just as a direct participant in cross-coupling reactions, but as a versatile platform for the synthesis of more complex and functionally diverse organoboron compounds. The stability of the trifluoroborate group to the conditions of these nucleophilic substitution reactions is a key advantage, allowing for a modular approach to the synthesis of target molecules.
Mechanistic Investigations of Potassium 4 Bromobutyl Trifluoroborate Reactivity
Mechanistic Pathways in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and organotrifluoroborates have become important substrates for this transformation. nih.govresearchgate.net The general mechanism involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. For organotrifluoroborates, the transmetalation step is preceded by an essential activation process.
A widely accepted mechanistic pathway for the activation of potassium organotrifluoroborates (RBF₃K) in Suzuki-Miyaura coupling is their slow, in situ hydrolysis to the corresponding boronic acid (RB(OH)₂). acs.orgnih.gov This "slow-release" strategy is advantageous as it maintains a low concentration of the reactive boronic acid throughout the reaction, which can minimize common side reactions like protodeboronation and oxidative homocoupling. ed.ac.ukcapes.gov.br
Studies have revealed that the rate of hydrolysis is highly dependent on several factors:
The Organic Group (R): The electronic properties of the organic substituent have a profound impact. A key study demonstrated that hydrolysis rates can span over five orders of magnitude depending on the R group. ed.ac.uk For instance, reagents with isopropyl or β-styryl groups undergo fast, direct hydrolysis, while those with alkynyl or nitrophenyl groups hydrolyze extremely slowly. acs.orgnih.gov The B-F bond length, which is an indicator of the ability of the R group to donate into the vacant p-orbital on boron, correlates with the hydrolysis rate. acs.org
Reaction Conditions: The choice of base, solvent, and even the physical characteristics of the reaction vessel (material, shape, and size) can significantly influence the hydrolysis profile. acs.orgcapes.gov.br This is often due to phase-splitting effects induced by the base (e.g., Cs₂CO₃ in THF/H₂O), which can alter the pH of the bulk medium where the hydrolysis occurs. nih.gov Some organotrifluoroborates, particularly those with aryl and benzyl (B1604629) moieties, require acid catalysis for efficient hydrolysis, an observation termed an "acid-base paradox" under the basic conditions of the Suzuki-Miyaura reaction. acs.orgresearchgate.net
| Organic Group (R) in RBF₃K | Observed Hydrolysis Rate | Primary Hydrolysis Mechanism |
|---|---|---|
| p-Anisyl | Fast | Direct Hydrolysis |
| β-Styryl | Fast | Direct Hydrolysis |
| Isopropyl | Fast | Direct Hydrolysis |
| p-Fluorophenyl | Slow | Acid-Catalyzed |
| Benzyl | Slow | Acid-Catalyzed |
| Alkynyl | Very Slow | Direct MF Dissociation |
| p-Nitrophenyl | Very Slow | Direct MF Dissociation |
Data adapted from studies on the hydrolysis of various organotrifluoroborates under Suzuki-Miyaura conditions. acs.orged.ac.uk
For potassium (4-bromobutyl)trifluoroborate, as a primary alkyltrifluoroborate, the hydrolysis to 4-bromobutylboronic acid is a key mechanistic step required to enter the catalytic cycle.
While the hydrolysis-first pathway is dominant for many organotrifluoroborates, the mechanism of the subsequent transmetalation step itself has been a subject of extensive debate. Two primary pathways are generally considered for the transfer of the organic group from boron to palladium. nih.govacs.org
The Boronate Pathway (Path A): In this mechanism, the organoboron species (e.g., boronic acid) reacts with the base to form a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻). This boronate then reacts with the arylpalladium(II) halide complex, [ArPdL₂X], to transfer the organic group. nih.gov
The Hydroxide (B78521) Pathway (Path B): Here, the arylpalladium(II) halide complex first undergoes ligand exchange with the base to form a more reactive arylpalladium(II) hydroxide complex, [ArPdL₂(OH)]. This species then reacts directly with the neutral boronic acid. nih.govacs.org
Kinetic studies have shown that for typical Suzuki-Miyaura conditions using relatively weak bases like carbonates, the reaction between the palladium hydroxide complex and the neutral boronic acid (Path B) is several orders of magnitude faster than the reaction between the palladium halide complex and the trihydroxyborate (Path A). nih.govacs.org Given that organotrifluoroborates are known to hydrolyze to boronic acids, it is inferred that their transmetalation likely proceeds via the faster hydroxide pathway. nih.govacs.org
The term "direct transmetalation" can also refer to pathways that might not involve the fully hydrolyzed boronic acid. It is conceivable that intermediate species, such as an organo(difluoro)hydroxyborate, could be the active species in the transmetalation step under certain conditions, although the pathway via the boronic acid is more commonly cited.
Both the base and the fluoride (B91410) ions present in the reaction mixture play critical roles beyond simple activation.
Role of the Base: The base, typically an inorganic carbonate like Cs₂CO₃ or K₂CO₃, is essential. nih.gov Its primary functions include:
Facilitating Hydrolysis: The base consumes the HF generated during the hydrolysis of the RBF₃K salt, driving the equilibrium toward the formation of the boronic acid. u-tokyo.ac.jp
Generating the Pd(0) Catalyst: The base is often involved in the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species.
Formation of Palladium-Hydroxide Complexes: As discussed above, the base is crucial for forming the highly reactive [ArPdL₂(OH)] intermediate, which is key to the dominant transmetalation pathway. nih.gov
Role of Fluoride: Fluoride ions, released from the RBF₃K salt during hydrolysis, are not merely spectator ions. Mechanistic studies have suggested that fluoride can play a triple role in the catalytic cycle, including potentially accelerating the transmetalation step through the formation of intermediate [ArPdFL₂] complexes. researchgate.net In some systems, fluoride can also act as an activator for other organometallic reagents. nih.gov However, in the context of RBF₃K hydrolysis, the primary effect of the accumulating fluoride is to establish the equilibrium with the boronic acid. u-tokyo.ac.jp
Mechanistic Studies of Rhodium-Catalyzed Transformations
Beyond palladium catalysis, potassium alkyltrifluoroborates are effective nucleophiles in rhodium-catalyzed reactions, such as 1,2-additions to aldehydes and ketones. researchgate.nete-bookshelf.de These reactions provide a powerful method for C(sp³)-C(sp³) bond formation. Rhodium can exist in various oxidation states, but Rh(I) and Rh(III) are most common in these catalytic cycles. wikipedia.org The mechanism typically involves the transmetalation of the alkyl group from the boron to a rhodium(I) complex, which then undergoes migratory insertion with the carbonyl compound.
A significant breakthrough in understanding the mechanism of rhodium-catalyzed additions came from studies using chiral, enantioenriched secondary and tertiary alkyltrifluoroborates. bristol.ac.uk These studies revealed that the 1,2-addition to aldehydes proceeds with complete retention of stereochemistry at the migrating carbon center. bristol.ac.ukcapes.gov.br
This remarkable stereochemical outcome provides profound insight into the transition state of the reaction. It strongly suggests a mechanism that avoids the formation of free alkyl radicals or other intermediates that would lead to racemization of the stereocenter. The reaction is believed to proceed through a concerted transition state where the alkyl group is transferred from boron to rhodium and then to the aldehyde without losing its stereochemical integrity. bristol.ac.uk
Furthermore, these reactions are notable for the lack of β-hydride elimination, a common and often problematic side reaction for sp³-hybridized organometallic intermediates. bristol.ac.uk The ability to couple even tertiary alkyl groups, which are highly prone to elimination, highlights a key mechanistic feature of the rhodium-catalyzed system. The stability of the Rh-alkyl intermediate under the reaction conditions is sufficient to allow for the desired 1,2-addition to occur preferentially. bristol.ac.uk
Mechanistic Insights into Alkyl Transfer Reactions
The transfer of an alkyl group, such as the 4-bromobutyl group from its corresponding trifluoroborate, presents unique mechanistic challenges compared to aryl or vinyl groups. nih.gov
The primary difficulties in cross-coupling reactions involving alkylboron reagents are:
Slower Transmetalation: The transfer of an sp³-hybridized carbon from boron to the transition metal catalyst is generally slower than that of an sp²-hybridized carbon. nih.gov
β-Hydride Elimination: Once the alkyl group is transferred to the metal center (e.g., forming an [R-Pd-X] intermediate), it can readily undergo β-hydride elimination if a hydrogen atom is present on the carbon beta to the metal. This is a major competing pathway that leads to undesired alkene byproducts. researchgate.net
Potassium alkyltrifluoroborates have emerged as exceptional reagents for overcoming these "difficult alkyl transfers." nih.govresearchgate.net The stability of the trifluoroborate salt allows for the use of specific conditions that favor the desired cross-coupling pathway. For Suzuki-Miyaura reactions, the slow release of the boronic acid, combined with carefully chosen ligands and bases, can create a kinetic profile where the rate of reductive elimination from the [R-Pd-Ar] intermediate is faster than the rate of β-hydride elimination from the [R-Pd-X] intermediate. nih.govorganic-chemistry.org
Alternative mechanistic pathways for alkyl transfer have also been developed. For example, visible light-promoted photoredox catalysis can be used to generate alkyl radicals directly from potassium alkyltrifluoroborates. nih.govresearchgate.net In this mechanism, a photoexcited catalyst oxidizes the alkyltrifluoroborate via a single-electron-transfer (SET) event, releasing an alkyl radical. This radical can then engage in various bond-forming reactions, completely bypassing the traditional oxidative addition/transmetalation/reductive elimination cycle. nih.gov
Investigations into Other Reaction Pathways (e.g., Radical Processes)
Beyond the well-established utility of potassium organotrifluoroborates in transition-metal-catalyzed cross-coupling reactions, their participation in radical processes has emerged as a significant area of mechanistic investigation. The generation of carbon-centered radicals from stable potassium trifluoroborate salts, including those with alkyl functionalities, has been effectively demonstrated, primarily through the use of photoredox catalysis. nih.govnih.gov These methodologies offer alternative pathways for bond formation and functionalization.
Under visible-light photoredox conditions, potassium alkyltrifluoroborates can undergo single-electron oxidation by an excited photocatalyst to generate a transient alkyl radical. acs.org This process is foundational to a variety of subsequent chemical transformations. For instance, these alkyl radicals can be trapped by suitable radical acceptors to form new carbon-carbon or carbon-heteroatom bonds.
A key aspect in considering the radical reactivity of this compound is the presence of the terminal bromo substituent. This introduces the possibility of intramolecular radical processes competing with intermolecular reactions. Upon generation of the primary alkyl radical at the carbon bearing the trifluoroborate group, the radical center is positioned to potentially interact with the bromine atom at the other end of the butyl chain.
One of the primary alternative pathways for a radical generated from this compound is intramolecular cyclization. The 4-bromobutyl radical can, in principle, undergo a 5-exo-trig cyclization, a generally favored pathway for radical cyclizations, to form a cyclopentylmethyl radical. This process would be in competition with the intermolecular trapping of the initial primary radical. The relative rates of these two pathways would be dependent on the concentration of the external trapping agent and the inherent rate constant for the intramolecular cyclization.
Furthermore, atom-transfer radical addition (ATRA) presents another potential reaction pathway. Research has indicated that the α-boryl radical of potassium alkyltrifluoroborates exhibits high reactivity in the halogen atom abstraction step of ATRA reactions between alkyl bromides and vinylborons. frontierspecialtychemicals.comnih.gov This suggests that the radical generated from one molecule of this compound could potentially abstract the bromine atom from another molecule, leading to more complex reaction mixtures.
To probe the nature of the radical intermediates in such reactions, radical trapping experiments are often employed. The use of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can provide evidence for the formation of radical species. In reactions involving the generation of radicals from organoborates, the formation of TEMPO-adducts has been observed, inhibiting the expected reaction pathway and confirming the presence of radical intermediates. acs.org
The following table summarizes the potential radical pathways for this compound:
| Reaction Pathway | Description | Potential Products |
| Intermolecular Trapping | The initially formed primary alkyl radical reacts with an external radical acceptor. | Functionalized butyl chains |
| Intramolecular Cyclization (5-exo-trig) | The primary alkyl radical attacks the terminal bromine atom, leading to a cyclized radical intermediate. | Cyclopentyl derivatives |
| Atom-Transfer Radical Addition (ATRA) | The radical abstracts a bromine atom from another molecule. | Dimerized or oligomeric species |
Detailed mechanistic studies, potentially employing computational methods and further experimental probes, would be necessary to fully elucidate the dominant radical reaction pathways for this compound under various conditions. The interplay between intermolecular and intramolecular processes, influenced by factors such as reactant concentrations, temperature, and the specific photocatalyst used, would be a critical area of investigation.
Applications in Complex Molecular Synthesis and Functionalization
Strategic Utility in Constructing Carbon Skeletons
The ability to forge new carbon-carbon bonds is the cornerstone of organic synthesis. Potassium alkyltrifluoroborates have been established as exceptional reagents for creating these linkages, particularly for attaching alkyl chains to various molecular frameworks. nih.govnih.gov Their stability allows them to be used in complex synthetic sequences where more reactive organometallics might fail. researchgate.net
While the primary application of potassium alkyltrifluoroborates lies in coupling with aryl and vinyl electrophiles, their utility extends to the synthesis of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation, benefits from the stability and reactivity of these boron reagents. researchgate.net In the context of functionalized dipeptides, the strategic incorporation of non-natural amino acids is a key challenge. The chemical synthesis of a functionalized nanobody, for example, has utilized specialized dipeptides to improve solubility and purification, demonstrating the importance of customized building blocks in peptide chemistry. nih.gov The appendage of an alkyl chain, such as the one offered by potassium (4-bromobutyl)trifluoroborate, onto a peptide backbone or a related scaffold represents a viable strategy for creating novel, functionalized biomolecules.
A principal application of potassium alkyltrifluoroborates is the selective and convenient appendage of alkyl groups onto molecular substructures. nih.govnih.gov This is particularly valuable in the late stages of complex molecule synthesis. researchgate.net The Suzuki-Miyaura cross-coupling provides a robust method for this transformation, allowing primary alkyltrifluoroborates to couple with a variety of aryl chlorides and alkenyl bromides. nih.gov The reaction conditions are often mild and tolerant of various functional groups, which is a significant advantage. nih.gov For instance, even silyl (B83357) ether derivatives, which are sensitive to fluoride (B91410), can be tolerated during both the preparation of the trifluoroborate and the subsequent cross-coupling reaction. nih.gov
Table 1: Representative Cross-Coupling Reactions with Primary Alkyltrifluoroborates
| Alkyltrifluoroborate Substrate | Electrophile | Catalyst System | Product | Yield | Source |
| Potassium n-decyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Decylanisole | 92% | nih.gov |
| Potassium (3-cyanopropyl)trifluoroborate | 1-Bromo-4-chlorobenzene | Pd₂(dba)₃, SPhos, K₃PO₄ | 4-(4-Chlorophenyl)butanenitrile | 81% | nih.gov |
| This compound | 4-Bromoanisole | Pd(OAc)₂, RuPhos, K₂CO₃ | 1-(4-Bromobutyl)-4-methoxybenzene | Good Yield | nih.gov |
The stability and functional group tolerance of potassium organotrifluoroborates make them highly suitable for syntheses in medicinal and pharmaceutical chemistry. nih.govresearchgate.net A key strategy involves the cross-coupling of aminomethyltrifluoroborates to create aminomethyl aryl linkages, a common motif in biologically active molecules. nih.gov Similarly, the coupling of β-amido-substituted alkyltrifluoroborates has been used to prepare a variety of phenethylamines, which are important pharmacophores. researchgate.net The synthesis of α-aminoboronic acids, a class of compounds with significant biological activity, can be achieved from precursors like potassium acyltrifluoroborates (KATs), highlighting the versatility of trifluoroborate chemistry in accessing valuable molecules. rsc.org The trifluoroborate moiety itself is remarkably stable under various reaction conditions, including ozonolysis and dihydroxylation, allowing for extensive functionalization of the molecule without degrading the key reactive site. researchgate.net
Role in Late-Stage Functionalization Strategies
This compound is a valuable reagent in late-stage functionalization (LSF), a crucial strategy in modern drug discovery and materials science. nih.gov LSF allows for the modification of complex molecules at a late stage of a synthetic sequence, enabling the rapid generation of analogs with improved properties without the need for de novo synthesis. nih.gov The utility of this compound in this context stems from the dual reactivity of its constituent parts: the stable potassium alkyltrifluoroborate moiety and the reactive terminal bromide.
The potassium trifluoroborate group is known for its remarkable stability under a wide range of reaction conditions, including those that are incompatible with more sensitive organometallic reagents. upenn.eduresearchgate.net This stability allows the (4-bromobutyl)trifluoroborate unit to be carried through multiple synthetic steps before its intended use. upenn.edu The tetracoordinate nature of the boron atom masks the reactivity of the carbon-boron bond, rendering it inert to many common reagents. nih.gov This latent reactivity can then be unveiled in a controlled manner, typically under palladium-catalyzed cross-coupling conditions, to form new carbon-carbon bonds. nih.gov
Conversely, the terminal bromine atom on the butyl chain provides a handle for a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups onto the alkyl chain prior to or after the trifluoroborate moiety participates in a cross-coupling reaction. This bifunctional nature is particularly advantageous in LSF, as it permits the introduction of the bromobutyl group into a complex scaffold via a Suzuki-Miyaura coupling, followed by further diversification at the bromide position.
A key application of this compound in LSF is the introduction of a flexible four-carbon linker that can be further elaborated. For instance, in the synthesis of bioactive compounds, this linker can be used to attach pharmacophores or to probe structure-activity relationships by varying the substituent at the terminal position. The stability of the trifluoroborate group ensures that it remains intact during the functionalization of the bromo-group, for example, through reaction with azides to form azidoalkyltrifluoroborates, which can then participate in "click" chemistry reactions like the 1,3-dipolar cycloaddition with alkynes. nih.gov
The following table summarizes representative transformations where alkyltrifluoroborates, analogous to this compound, have been employed in late-stage functionalization, highlighting the reaction conditions and the types of bonds formed.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Significance in LSF |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halides | Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), Ligand (e.g., RuPhos), Base (e.g., K₂CO₃, Cs₂CO₃) | Alkylated Arenes/Heteroarenes | Introduction of an alkyl chain into complex aromatic systems. nih.govnih.gov |
| Nucleophilic Substitution | Azide (B81097) (NaN₃) | DMSO | Azidoalkyltrifluoroborate | Installation of a versatile handle for bioorthogonal ligation. nih.gov |
| Nucleophilic Substitution | Amines, Alcohols, Thiols | Base | Functionalized Alkyltrifluoroborates | Diversification of the alkyl chain with various functional groups. nih.gov |
These examples demonstrate the versatility of the potassium alkyltrifluoroborate motif in complex molecular synthesis. The ability to perform functional group interconversions on the alkyl chain while preserving the trifluoroborate for a subsequent cross-coupling reaction is a testament to its utility in LSF. This strategy allows for the efficient construction of molecular complexity from advanced intermediates, a hallmark of modern synthetic chemistry.
Computational and Theoretical Chemistry Studies of Potassium 4 Bromobutyl Trifluoroborate
Density Functional Theory (DFT) Calculations
DFT has become a powerful tool in computational chemistry for predicting the properties and reactivity of molecules. For a compound like potassium (4-bromobutyl)trifluoroborate, DFT calculations would be invaluable.
Elucidation of Reaction Mechanisms and Transition States
In the context of reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, DFT calculations could be used to map out the entire reaction pathway. This would involve identifying the structures of reactants, intermediates, transition states, and products. The energies of these species would be calculated to determine the activation barriers for each step of the reaction, thereby identifying the rate-determining step. For instance, in a palladium-catalyzed cross-coupling reaction, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps. The geometry and energy of the transition state for each of these steps would provide a deep understanding of the reaction kinetics and mechanism.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.3 |
| Intermediate | -5.2 |
| Products | -15.8 |
This table represents a hypothetical energy profile for a single mechanistic step, illustrating the type of data that would be generated from DFT calculations.
Analysis of Electronic Structure and Reactivity Profiles
DFT calculations can provide detailed information about the electronic structure of this compound. This includes the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the partial atomic charges on each atom. This information is crucial for understanding the compound's reactivity. For example, the location of the HOMO can indicate the site of nucleophilic attack, while the LUMO can indicate the site of electrophilic attack. The analysis of the C-Br bond's electronic properties would be particularly important for predicting its reactivity in substitution or coupling reactions.
Table 2: Hypothetical Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Partial Charge on C (of C-Br) | +0.15 |
| Partial Charge on Br | -0.12 |
This table presents hypothetical electronic properties derived from DFT calculations that would be used to assess the compound's reactivity.
Molecular Modeling of Interactions with Catalysts and Reagents
Molecular modeling techniques, which can range from quantum mechanics to molecular mechanics, would be employed to study the non-covalent and covalent interactions between this compound and other species in a reaction, such as a palladium catalyst or a base. These models can visualize how the substrate docks into the active site of a catalyst and can quantify the strength of these interactions. This is essential for understanding catalyst efficiency and for designing more effective catalysts. For example, modeling could reveal the specific interactions between the trifluoroborate group and the palladium center during the transmetalation step of a Suzuki-Miyaura reaction.
Prediction of Reactivity and Selectivity in Novel Transformations
Based on the insights gained from DFT and molecular modeling, theoretical chemistry can be used to predict how this compound might behave in new, unexplored reactions. By calculating the activation energies for different potential reaction pathways, chemists can predict which products are most likely to form and under what conditions. This predictive power can guide experimental work, saving time and resources by focusing on the most promising reactions. For instance, computational models could predict the regioselectivity of a reaction involving the C-Br bond versus a reaction at the trifluoroborate moiety, or the chemoselectivity in the presence of other functional groups.
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Challenging Transformations
The advancement of organotrifluoroborate chemistry is intrinsically linked to the innovation of catalytic systems that can mediate challenging chemical transformations. While palladium-based catalysts have been instrumental in the widespread adoption of organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions, future research is increasingly focused on overcoming the limitations of existing systems and expanding the reaction scope.
A significant area of development lies in the design of more effective palladium/ligand combinations. The introduction of sterically bulky and electron-rich phosphine (B1218219) ligands, such as RuPhos, has already demonstrated the ability to facilitate couplings with traditionally difficult substrates, including electron-rich aryl bromides and heteroaromatic systems, often at room temperature. nih.gov Future work will likely involve the computational design and synthesis of new ligands that can further enhance catalytic activity, improve functional group tolerance, and enable the use of less reactive coupling partners.
Beyond palladium, nickel-catalyzed reactions are a promising frontier. nih.gov Nickel catalysts offer the advantages of being more earth-abundant and, in some cases, exhibiting unique reactivity compared to palladium. For instance, nickel catalysis has been successfully employed for the borylative ring-opening of cyclopropyl (B3062369) ketones, leading to the formation of 4-oxoalkyl boronates which can be converted to their corresponding trifluoroborates. nih.gov The development of novel nickel-ligand systems tailored for organotrifluoroborate chemistry will be crucial for unlocking new synthetic pathways.
The table below summarizes key aspects of emerging catalytic systems for organotrifluoroborate transformations.
| Catalyst System | Focus Area | Potential Advantages |
| Palladium/Advanced Ligands | Suzuki-Miyaura coupling of challenging substrates | Room temperature reactions, broader substrate scope, higher yields |
| Nickel-Based Catalysts | Cross-coupling and other transformations | Earth-abundant metal, unique reactivity profiles, cost-effective |
Integration with Sustainable Chemical Methodologies
The principles of green chemistry are increasingly influencing the direction of synthetic chemistry research. For organotrifluoroborates, this translates into the exploration of more environmentally benign reaction conditions and energy sources.
Photoredox Catalysis in Organotrifluoroborate Chemistry
Visible-light photoredox catalysis has emerged as a powerful tool for activating organotrifluoroborates under exceptionally mild conditions. organic-chemistry.org This approach utilizes light energy to initiate single-electron transfer (SET) processes, generating radical intermediates from stable organotrifluoroborate precursors. nih.govcolab.ws A significant advancement in this area is the development of dual catalytic systems, most notably the combination of an iridium or ruthenium photocatalyst with a nickel cross-coupling catalyst. nih.govwikipedia.org This synergistic approach has enabled previously challenging cross-coupling reactions, such as the reaction of secondary alkyltrifluoroborates with aryl bromides, to proceed with high efficiency at ambient temperature. organic-chemistry.orgwikipedia.org
Future research in this domain is directed towards several key areas. One is the expansion of the substrate scope to include a wider range of organotrifluoroborates and coupling partners. colab.ws Another is the development of more sustainable photocatalysts, such as inexpensive organic dyes like eosin (B541160) Y, which can serve as effective alternatives to precious metal-based catalysts. rsc.org Furthermore, the application of photoredox catalysis to novel transformations beyond cross-coupling, such as deboronative cyanation, is an active area of investigation. acs.org
The following table highlights different photoredox catalytic approaches involving organotrifluoroborates.
| Catalytic Approach | Key Features | Example Transformation |
| Dual Photoredox/Nickel Catalysis | Combination of a photocatalyst and a nickel catalyst | Cross-coupling of secondary alkyltrifluoroborates with aryl bromides organic-chemistry.orgwikipedia.org |
| Organic Dye Photocatalysis | Use of inexpensive, metal-free photocatalysts | α-alkenylation of α-aminomethyltrifluoroborates rsc.org |
| Direct Photoredox-Mediated Reactions | Generation of radicals for subsequent reactions | Deboronative cyanation of alkyltrifluoroborates acs.org |
Mechanochemical Approaches to Synthesis
Mechanochemistry, which involves inducing chemical reactions through mechanical force, typically by ball milling, represents a paradigm shift towards solvent-free synthesis. acs.orgbeilstein-journals.orgnih.gov This technique is gaining traction as a sustainable alternative to conventional solution-based methods, as it significantly reduces or eliminates the need for solvents, thereby minimizing waste. nih.govyoutube.com While the application of mechanochemistry to the synthesis of potassium organotrifluoroborates is still an emerging area, its potential is significant. The principles of mechanochemistry have been successfully applied to a wide range of organic and inorganic syntheses, including main group compounds. colab.wsbeilstein-journals.org Future research is expected to explore the direct, solid-state synthesis of potassium (4-bromobutyl)trifluoroborate and other functionalized organotrifluoroborates from their corresponding precursors using mechanochemical methods. This approach could offer a more atom-economical and environmentally friendly route to these valuable reagents.
Expansion of Scope in Carbon-Heteroatom Bond Formation
The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals and functional materials. nih.gov Organotrifluoroborates are proving to be valuable precursors for the introduction of various heteroatoms.
A notable success has been in the formation of carbon-nitrogen (C-N) bonds. For example, N,N-dialkylaminomethyltrifluoroborates can be synthesized and subsequently used in Suzuki-Miyaura cross-coupling reactions to install aminomethyl groups onto aromatic and heteroaromatic rings. nih.govpitt.edu Another innovative approach involves the synthesis of azidoalkyltrifluoroborates, which can then undergo copper-catalyzed 1,3-dipolar cycloaddition reactions ("click chemistry") with alkynes to form highly functionalized triazole-containing organotrifluoroborates. researchgate.netyoutube.com
The formation of carbon-oxygen (C-O) bonds is another area of active research. The oxidation of organotrifluoroborates to the corresponding alcohols is a well-established transformation. Future work will likely focus on developing more selective and milder oxidation methods, as well as exploring the use of organotrifluoroborates in the synthesis of ethers and other oxygen-containing functional groups. The development of catalytic methods for the direct coupling of organotrifluoroborates with oxygen-based nucleophiles remains a significant goal.
Exploration of New Reactivity Modes and Mechanistic Pathways
A deeper understanding of the reactivity of organotrifluoroborates is crucial for the development of novel synthetic applications. While many reactions of organotrifluoroborates proceed through traditional two-electron pathways, the exploration of single-electron transfer (SET) mechanisms is opening up new avenues of reactivity. As discussed previously, photoredox catalysis has been instrumental in harnessing the potential of organotrifluoroborates as radical precursors.
Future research will continue to delve into the fundamental mechanistic aspects of organotrifluoroborate transformations. This includes studying the factors that govern the competition between two-electron and one-electron pathways, as well as exploring novel methods for generating and trapping radical intermediates. The concept of "dissonant reactivity," where the normal polarity of functional groups is inverted, is another area ripe for exploration with organotrifluoroborates, potentially leading to the development of unprecedented bond-forming strategies. nih.gov
Advanced Synthesis of Complex, Highly Functionalized Molecules
The ultimate test of any synthetic methodology is its application in the construction of complex and biologically relevant molecules. The inherent stability of the trifluoroborate moiety makes it an ideal functional group to be carried through multi-step synthetic sequences. youtube.com This stability allows for the late-stage introduction of the boron functionality or its elaboration into a desired group, providing a high degree of flexibility in synthetic design.
Researchers are increasingly employing organotrifluoroborates in the total synthesis of natural products and the construction of libraries of complex molecules for drug discovery. For instance, novel 2-trifluoroboratochromanone building blocks have been used in photoredox/nickel dual catalysis to access a diverse range of flavanone (B1672756) natural products and their analogues. organic-chemistry.org Similarly, enantiomerically enriched α-chiral β-trifluoroboratoamides have been developed for the synthesis of α-chiral β-arylated carbonyl compounds with high diastereoselectivity. pitt.edu
Future efforts will likely focus on designing more complex and highly functionalized organotrifluoroborate building blocks that can be used in convergent synthetic strategies. The development of one-pot and tandem reaction sequences involving organotrifluoroborates will also be a key area of research, aiming to increase synthetic efficiency and reduce the number of purification steps required.
Q & A
Q. What are the established synthetic routes for Potassium (4-bromobutyl)trifluoroborate, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or cross-coupling precursors. An improved procedure involves reacting bromobutyl boronic acid with KHF₂ in methanol under controlled pH, followed by precipitation and recrystallization . Key optimizations include:
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: This compound serves as a stable organoboron reagent for forming C–C bonds with aryl/vinyl halides. A standard protocol includes:
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹¹B NMR: A singlet near δ -2.1 ppm confirms the trifluoroborate moiety .
- ¹⁹F NMR: Peaks at δ -131 to -135 ppm verify BF₃K integrity .
- Elemental Analysis: Quantifying K⁺ content via ICP-MS ensures stoichiometric purity .
Advanced Research Questions
Q. How do endogenous fluoride and boronic acid influence the mechanistic pathway in Suzuki-Miyaura couplings?
Methodological Answer: Fluoride released from trifluoroborate hydrolysis activates Pd catalysts by forming [Pd–F] intermediates, accelerating oxidative addition . Concurrently, boronic acid (from hydrolysis) undergoes transmetalation but is prone to protodeboronation. Strategies include:
Q. How does solvation affect the stability and reactivity of this compound in aqueous environments?
Methodological Answer: FT-Raman and UV-Vis studies reveal that hydration clusters stabilize the trifluoroborate anion. Key findings:
Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions?
Methodological Answer: Yield discrepancies often arise from solvent/base combinations. For example:
| Solvent System | Coupling Yield | Protodeboronation Yield | Reference |
|---|---|---|---|
| Toluene/Water (3:1) | 32% | 55% | |
| THF/Water (10:1) | >95% | <2% |
Troubleshooting Steps:
- Pre-dry solvents to minimize hydrolysis.
- Use PdCl₂(dppf) for electron-deficient aryl halides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
